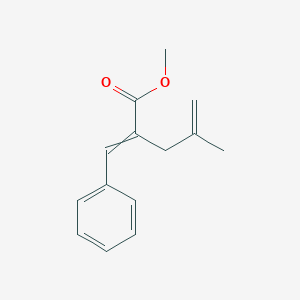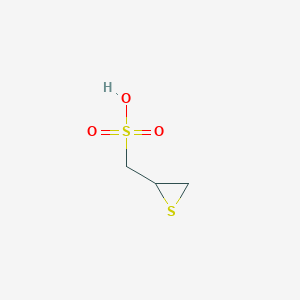![molecular formula C13H24OS B14314551 8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene CAS No. 110382-61-1](/img/structure/B14314551.png)
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene is an organic compound characterized by its unique structure, which includes an octa-1,6-diene backbone with a 2-[(propan-2-yl)sulfanyl]ethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene typically involves the reaction of octa-1,6-diene with 2-[(propan-2-yl)sulfanyl]ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bonds in the octa-1,6-diene backbone can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Alcohols, thiols.
Wissenschaftliche Forschungsanwendungen
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene involves its interaction with molecular targets through its sulfanyl and ether functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the sulfanyl group can interact with thiol-containing enzymes, altering their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-{2-[(Methylsulfanyl]ethoxy}octa-1,6-diene: Similar structure but with a methyl group instead of a propan-2-yl group.
8-{2-[(Ethylsulfanyl]ethoxy}octa-1,6-diene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
110382-61-1 |
|---|---|
Molekularformel |
C13H24OS |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
8-(2-propan-2-ylsulfanylethoxy)octa-1,6-diene |
InChI |
InChI=1S/C13H24OS/c1-4-5-6-7-8-9-10-14-11-12-15-13(2)3/h4,8-9,13H,1,5-7,10-12H2,2-3H3 |
InChI-Schlüssel |
PSESCQPMGDJBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCOCC=CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
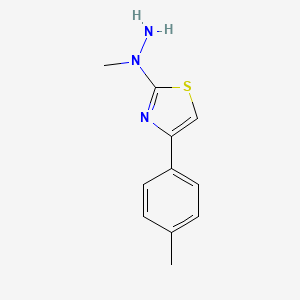
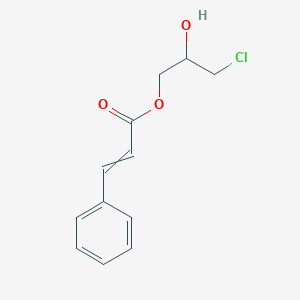
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
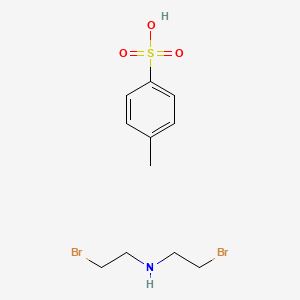
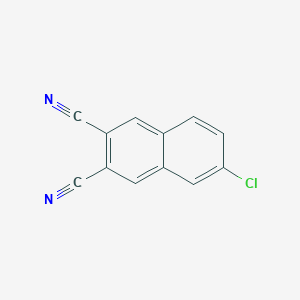

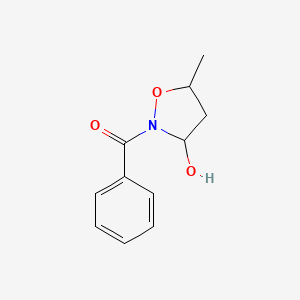
![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)

